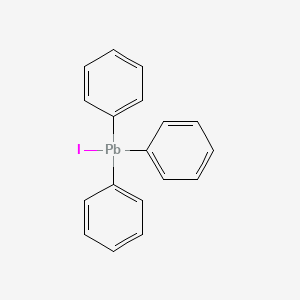

Iodo(triphenyl)plumbane

Description

Iodo(triphenyl)plumbane (CAS: 894-07-5) is an organolead compound with the molecular formula C₁₈H₁₅IPb and a molecular weight of 561.4 g/mol. Structurally, it consists of a central lead atom bonded to three phenyl groups and one iodine atom. This compound belongs to the family of tetraorganolead derivatives, where the lead center adopts a tetrahedral geometry. Its synthesis typically involves metathesis reactions between triphenyllead chloride and potassium iodide or direct iodination of triphenylplumbane .

This compound is primarily studied for its role in organic synthesis and materials science. The iodine substituent imparts unique reactivity, making it a precursor for cross-coupling reactions or transmetalation processes. Its electronic properties, influenced by the electronegative iodine atom, also render it relevant in studies of electron density distribution in lead-containing materials .

Propriétés

Numéro CAS |

894-07-5 |

|---|---|

Formule moléculaire |

C18H15IPb |

Poids moléculaire |

565 g/mol |

Nom IUPAC |

iodo(triphenyl)plumbane |

InChI |

InChI=1S/3C6H5.HI.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 |

Clé InChI |

VHBSAMHCLWNLKU-UHFFFAOYSA-M |

SMILES canonique |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)I |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'iodo(triphényl)plumbane peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction du chlorure de triphénylplomb avec l'iodure de sodium dans un solvant organique tel que l'acétone. La réaction se déroule comme suit:

Pb(C6H5)3Cl+NaI→Pb(C6H5)3I+NaCl

La réaction est généralement effectuée à température ambiante, et le produit est isolé par filtration et recristallisation.

Méthodes de production industrielle : La production industrielle de l'iodo(triphényl)plumbane peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la distillation et la chromatographie peuvent être utilisées pour obtenir de l'iodo(triphényl)plumbane de haute pureté.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'iodo(triphényl)plumbane a plusieurs applications de recherche scientifique, notamment:

Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation de liaisons carbone-plomb. Il sert également de précurseur pour la synthèse d'autres composés organoplomb.

Biologie : Les recherches sur les effets biologiques des composés organoplomb comprennent des études sur leur toxicité et leur utilisation potentielle en chimie médicinale.

Médecine : Bien que l'utilisation des composés organoplomb en médecine soit limitée en raison de préoccupations concernant la toxicité, ils sont étudiés pour leur potentiel en tant que radiopharmaceutiques.

Industrie : L'iodo(triphényl)plumbane est utilisé dans la production de matériaux à base de plomb et comme catalyseur dans certains procédés industriels.

Mécanisme d'action

Le mécanisme d'action de l'iodo(triphényl)plumbane implique son interaction avec diverses cibles moléculaires. Le centre de plomb peut se coordonner avec des sites nucléophiles sur les biomolécules, conduisant à la formation de complexes stables. Ces interactions peuvent perturber les fonctions cellulaires normales et entraîner des effets toxiques. Les voies impliquées comprennent l'inhibition de l'activité enzymatique, la perturbation de la signalisation cellulaire et l'induction de stress oxydatif.

Applications De Recherche Scientifique

Organic Synthesis

Iodo(triphenyl)plumbane serves as a valuable reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it useful for the introduction of iodine into organic molecules. The compound can be employed in the synthesis of various organic compounds, including:

- Alkyl Iodides : this compound can facilitate the conversion of alcohols to alkyl iodides through a straightforward reaction mechanism.

- Aromatic Compounds : It is also utilized in reactions involving aromatic compounds, where it can act as an iodine source for electrophilic aromatic substitution.

Materials Science

In materials science, this compound has been explored for its potential applications in the development of new materials with specific properties. Some notable applications include:

- Conductive Polymers : The compound can be integrated into polymer matrices to enhance electrical conductivity, making it suitable for applications in electronics and sensors.

- Photovoltaic Materials : Research indicates that this compound may contribute to the efficiency of solar cells by improving charge transport properties.

Medicinal Chemistry

The medicinal chemistry field has also seen interest in this compound due to its biological activity. Some applications include:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens, indicating its usefulness in developing new antibiotics.

Case Study 1: Synthesis of Alkyl Iodides

A study demonstrated the efficiency of this compound in synthesizing alkyl iodides from alcohols. The reaction conditions were optimized, yielding high purity products with minimal side reactions.

Case Study 2: Conductive Polymer Development

Research focused on incorporating this compound into poly(3-hexylthiophene) matrices. The resulting composite exhibited enhanced electrical conductivity compared to pure polymer, highlighting its potential for electronic applications.

Case Study 3: Anticancer Activity

In vitro studies evaluated the cytotoxicity of this compound derivatives against various cancer cell lines. Results indicated significant cell death at low concentrations, suggesting a promising avenue for anticancer drug development.

Mécanisme D'action

The mechanism of action of iodo(triphenyl)plumbane involves its interaction with various molecular targets. The lead center can coordinate with nucleophilic sites on biomolecules, leading to the formation of stable complexes. These interactions can disrupt normal cellular functions and lead to toxic effects. The pathways involved include the inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Organolead compounds with triphenylplumbane backbones exhibit diverse physicochemical and electronic properties depending on the substituent attached to the lead atom. Below is a detailed comparison of iodo(triphenyl)plumbane with analogous compounds:

Structural and Physical Properties

Key Observations:

- Substituent Effects on Melting Points : (Ethylthio)triphenylplumbane has a well-defined melting point (67–68°C) due to its sulfur-containing substituent, which may enhance intermolecular interactions . This compound lacks reported melting point data, but its heavier iodine atom likely increases molecular weight and polarizability compared to lighter substituents like methoxy or methylthio.

- Thermodynamic Stability : Tetraphenylplumbane (ΔsubH = 151 kJ/mol at 446 K) exhibits high thermal stability due to aromatic substituents, whereas this compound’s stability may be influenced by the weaker Pb–I bond compared to Pb–C or Pb–S bonds .

Electronic and Reactivity Profiles

Key Observations:

- Ionization Energy (IE) : Trimethyl(phenylthio)plumbane exhibits IE values (7.8–8.15 eV) lower than tetraphenylplumbane (8.00–8.95 eV), suggesting that sulfur substituents reduce electron density at the lead center compared to aromatic groups . This compound’s IE is unreported but expected to be higher than sulfur analogs due to iodine’s electronegativity.

- Reactivity : The iodine atom in this compound acts as a superior leaving group compared to thioether or methoxy substituents, making it more reactive in substitution reactions. For example, it can undergo transmetalation with Grignard reagents to form new Pb–C bonds .

Activité Biologique

Iodo(triphenyl)plumbane, with the chemical formula , is an organolead compound notable for its unique structure and potential biological activities. Its molecular weight is approximately 565.42 g/mol, and it is classified under the CAS number 894-07-5. This compound has garnered attention in various fields, particularly in medicinal chemistry and toxicology, due to its interactions with biological systems.

This compound exhibits biological activity primarily through its interactions with cellular components. The lead atom in its structure can form coordination complexes with biomolecules, influencing enzymatic activities and cellular signaling pathways. This property is significant in understanding its potential therapeutic applications and toxicity.

Toxicological Profile

The toxicological profile of this compound has been a subject of study, particularly concerning its effects on mammalian systems. Research indicates that organolead compounds can disrupt normal cellular functions, leading to oxidative stress and apoptosis in various cell types. The following table summarizes key findings from toxicological studies:

Case Study 1: Hepatotoxicity in Rodents

A study conducted on rats exposed to varying doses of this compound revealed dose-dependent increases in liver enzymes, suggesting hepatotoxic effects. The histopathological examination showed signs of liver damage, including necrosis and inflammation.

Case Study 2: Neurotoxicity Assessment

In a mouse model, exposure to this compound resulted in observable neurotoxic symptoms, such as tremors and impaired motor function. Behavioral assessments indicated a significant decline in cognitive function, highlighting the compound's adverse effects on the central nervous system.

Case Study 3: Genotoxicity Evaluation

Human cell lines treated with this compound demonstrated increased levels of DNA strand breaks as assessed by the comet assay. This finding raises concerns about the genotoxic potential of the compound, warranting further investigation into its carcinogenicity.

Pharmacological Potential

Despite its toxicity, some studies have explored the pharmacological potential of this compound. Its ability to act as a lead source in organic synthesis has been investigated for developing novel therapeutic agents. Researchers are particularly interested in its role as a precursor for synthesizing other biologically active lead compounds.

Environmental Impact

The environmental fate of this compound has also been studied due to concerns about lead contamination. Research indicates that this compound can persist in the environment, posing risks to ecological health. Biodegradation studies suggest that microbial communities can degrade organolead compounds, although the efficiency varies significantly among species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.